molecular formula C12H13NO2 B1424957 methyl 5,7-dimethyl-1H-indole-2-carboxylate CAS No. 1158249-28-5

methyl 5,7-dimethyl-1H-indole-2-carboxylate

Cat. No. B1424957
M. Wt: 203.24 g/mol
InChI Key: XZXOKIHPWIJXTF-UHFFFAOYSA-N
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Description

“Methyl 5,7-dimethyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1158249-28-5 . It has a molecular weight of 203.24 . The IUPAC name for this compound is methyl 5,7-dimethyl-1H-indole-2-carboxylate .


Molecular Structure Analysis

The InChI code for “methyl 5,7-dimethyl-1H-indole-2-carboxylate” is 1S/C12H13NO2/c1-7-4-8 (2)11-9 (5-7)6-10 (13-11)12 (14)15-3/h4-6,13H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 5,7-dimethyl-1H-indole-2-carboxylate” include a molecular weight of 203.24 . More specific properties such as melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Chemical Synthesis and Reactivity

Methyl 5,7-dimethyl-1H-indole-2-carboxylate has been studied for its reactivity in chemical synthesis. It shows selective reactions with a range of aldehydes and ketones, indicating its potential for creating diverse chemical structures. For instance, it reacts selectively at C3 and C4 positions under different conditions, leading to the formation of various indole derivatives (Condie et al., 2020).

Role in Synthesizing Indole Alkaloids

This compound is also significant in the synthesis of indole alkaloids. Research has shown efficient methods to synthesize 1-methyl-1H-indole-3-carboxylates, which are crucial for preparing indole derivatives. These methods offer advantages like simple procedures and high yields, making them valuable for producing pharmacologically active compounds (Akbari & Faryabi, 2023).

Exploring Structural Properties

Studies have also focused on understanding the molecular and electronic structure of related indole carboxylates. For example, research involving methyl 1H-indol-5-carboxylate, a similar compound, used density functional theory to investigate its electronic structure and intermolecular interactions, providing insights into the properties of such molecules (Srivastava et al., 2017).

Applications in Organic Synthesis

The compound has also been employed in organic synthesis, creating structurally unique and biologically relevant molecules. This includes the synthesis of tryptophan derivatives, where it has been used to design and synthesize molecules for peptide conformation studies (Horwell et al., 1994).

Safety And Hazards

“Methyl 5,7-dimethyl-1H-indole-2-carboxylate” is classified as an irritant . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 5,7-dimethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXOKIHPWIJXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5,7-dimethyl-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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